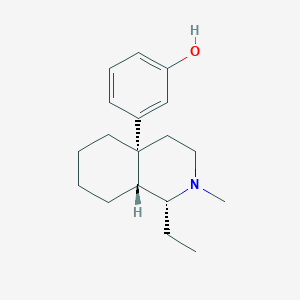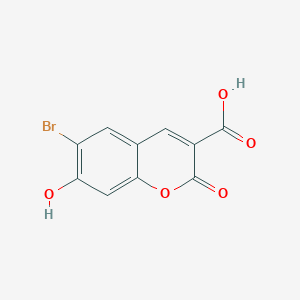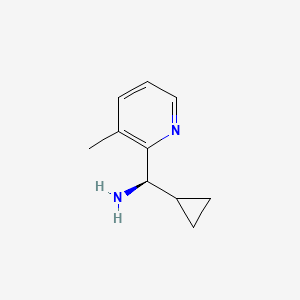
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is a complex organic compound with a unique structure that includes a decahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Decahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the Phenol Group: This step can involve a Friedel-Crafts alkylation reaction where the phenol group is introduced to the decahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene
- (1R,4aR,8aR)-1-Ethyl-2,2-dimethyl-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenol
Uniqueness
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C18H27NO |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
3-[(1R,4aR,8aR)-1-ethyl-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |
InChI |
InChI=1S/C18H27NO/c1-3-17-16-9-4-5-10-18(16,11-12-19(17)2)14-7-6-8-15(20)13-14/h6-8,13,16-17,20H,3-5,9-12H2,1-2H3/t16-,17+,18-/m0/s1 |
Clave InChI |
OZNRCLRGNIJCPX-KSZLIROESA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]2CCCC[C@]2(CCN1C)C3=CC(=CC=C3)O |
SMILES canónico |
CCC1C2CCCCC2(CCN1C)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)


![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)


![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)


![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

